molecular formula C11H14O2 B13607016 1-Ethoxy-2-methoxy-4-vinylbenzene

1-Ethoxy-2-methoxy-4-vinylbenzene

Cat. No.: B13607016
M. Wt: 178.23 g/mol
InChI Key: ZQFAUZWIGMLATP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a methoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-4-vinylphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethoxy-methoxy-ethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 1-ethoxy-2-methoxy-4-formylbenzene or 1-ethoxy-2-methoxy-4-carboxybenzene.

    Reduction: Formation of 1-ethoxy-2-methoxyethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Ethoxy-2-methoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ethoxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-vinylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-Ethoxy-4-vinylbenzene: Lacks the methoxy group, which affects its reactivity and applications.

    2-Methoxy-4-vinylphenol: Contains a hydroxyl group instead of an ethoxy group, leading to different chemical behavior.

Uniqueness

1-Ethoxy-2-methoxy-4-vinylbenzene is unique due to the presence of both ethoxy and methoxy groups, which provide a balance of electron-donating effects and steric hindrance. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethenyl-1-ethoxy-2-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h4,6-8H,1,5H2,2-3H3

InChI Key

ZQFAUZWIGMLATP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)OC

Origin of Product

United States

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